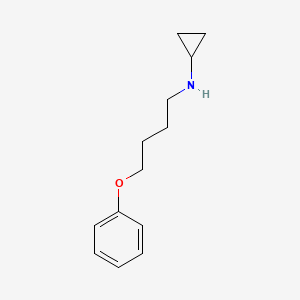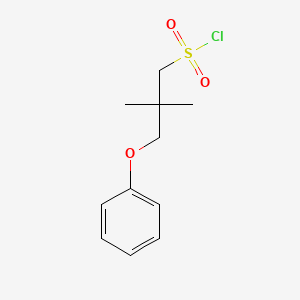
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 262.75 g/mol. This clear, pale liquid is known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-3-phenoxypropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and sulfonothioates.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-phenoxypropane-1-sulfonic acid
- 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl hydride
- 2,2-Dimethyl-3-phenoxypropane-1-sulfonamide
Uniqueness
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride is unique due to its high reactivity and selectivity, making it a versatile reagent in organic synthesis. Its ability to form a wide range of products through substitution reactions with various nucleophiles sets it apart from similar compounds.
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-11(2,9-16(12,13)14)8-15-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
FJJQETASLBKQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
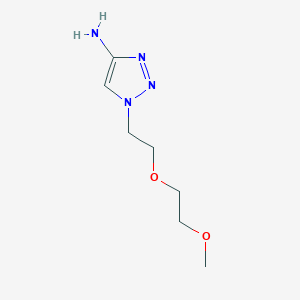

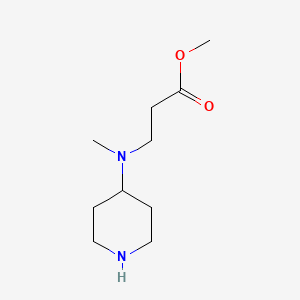
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)

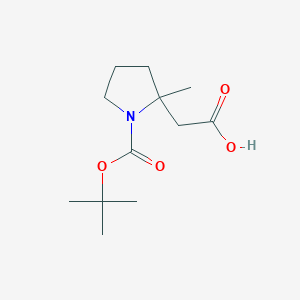
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
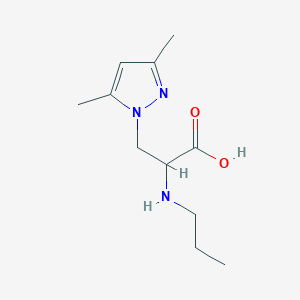

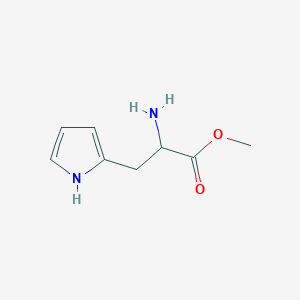

![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
